molecular formula C12H8FNO B8411467 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

Cat. No.: B8411467
M. Wt: 201.20 g/mol
InChI Key: STYXMEYGDLSFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-fluoro-pyridin-4-yl group at the 3-position. Its molecular formula is C₁₂H₈FNO, with a molecular weight of 215.19 g/mol. The compound combines the electrophilic aldehyde group with a fluorinated pyridine ring, which imparts unique electronic and steric properties. The fluorine atom at the pyridine 2-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-(2-fluoropyridin-4-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-7-11(4-5-14-12)10-3-1-2-9(6-10)8-15/h1-8H

InChI Key

STYXMEYGDLSFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Benzaldehyde (C₇H₆O)
  • Structure : Lacks substituents on the benzene ring.
  • Reactivity: High susceptibility to electrophilic substitution (e.g., nitration, sulfonation). Nitration of benzaldehyde derivatives using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH typically yields para-nitro products, though yields vary based on reaction conditions .
  • Key Difference : The absence of a fluoropyridinyl group in benzaldehyde results in lower steric hindrance and distinct electronic effects compared to 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde.
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid (C₁₂H₉ClN₂O₄S)
  • Structure : Contains a pyridine ring linked via a sulfamoyl group and a chloro substituent on the benzene ring.
  • Key Difference : The sulfamoyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the aldehyde group in this compound favors nucleophilic addition reactions .
Nitrated Benzaldehyde Derivatives
  • Evidence from nitration studies shows that electron-withdrawing groups (e.g., -NO₂) on benzaldehyde reduce regioselectivity but improve thermal stability.

Volatility and Physicochemical Properties

A study comparing volatile organic compounds (VOCs) identified benzaldehyde as a common component in multiple analyses, with high volatility due to its low molecular weight (106.12 g/mol) . In contrast, this compound’s larger molecular weight (215.19 g/mol) and polar fluoropyridinyl group are predicted to reduce volatility significantly. This property makes it more suitable for non-volatile applications, such as solid-phase synthesis.

Data Table: Comparative Analysis of Key Properties

Property This compound Benzaldehyde 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid
Molecular Weight (g/mol) 215.19 106.12 312.73
Key Functional Groups Aldehyde, 2-fluoro-pyridine Aldehyde Carboxylic acid, sulfamoyl, chloro
Volatility Low (predicted) High Very Low
Nitration Reactivity Moderate (electron-deficient ring) High N/A (acid group dominates reactivity)
Primary Applications Pharmaceutical intermediates Fragrances, solvents Enzyme inhibitors, agrochemicals

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